molecular formula C12H10FNO4 B13694038 Methyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate

Methyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13694038
M. Wt: 251.21 g/mol
InChI Key: ZDVLQTJIXJRJBS-UHFFFAOYSA-N
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Description

Methyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate

Comparison: Methyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H10FNO4

Molecular Weight

251.21 g/mol

IUPAC Name

methyl 5-(5-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H10FNO4/c1-16-10-4-3-7(13)5-8(10)11-6-9(14-18-11)12(15)17-2/h3-6H,1-2H3

InChI Key

ZDVLQTJIXJRJBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NO2)C(=O)OC

Origin of Product

United States

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